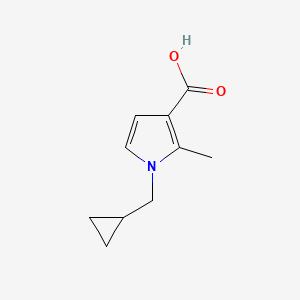

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid is an organic compound that features a cyclopropylmethyl group attached to a pyrrole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of suitable precursors. For example, cyclopropane carboxylic acid can be synthesized via the reaction of γ-chlorobutyronitrile with sodium hydroxide, followed by hydrolysis and acidification . Another method involves the use of Grignard reagents and palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Carboxylic Acid Reactivity

The carboxylic acid group at position 3 participates in classical acid-derived transformations:

Pyrrole Ring Reactivity

The electron-rich pyrrole ring supports electrophilic substitution, though steric and electronic effects modulate reactivity:

Cyclopropylmethyl Group Reactivity

The strained cyclopropane ring undergoes selective transformations:

Stability and Reaction Mechanisms

-

Thermal Stability : Decomposes above 192°C (melting point observed for analogs) .

-

Radical Pathways : Decarboxylation proceeds via acyloxy radical intermediates (Scheme 9 in ).

-

Acid Sensitivity : Cyclopropylmethyl group remains intact under mild acidic conditions but opens in concentrated H<sub>2</sub>SO<sub>4</sub> .

Comparative Reactivity Table

| Functional Group | Reactivity | Notable Transformations |

|---|---|---|

| Carboxylic Acid | High | Esterification, amidation, decarboxylation |

| Pyrrole Ring | Moderate | Electrophilic substitution (sterically hindered) |

| Cyclopropylmethyl | Low (selective) | Ring-opening under strong acids, photocatalytic coupling |

Aplicaciones Científicas De Investigación

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Industry: Utilized in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropane carboxylic acid: A simpler analog with a cyclopropane ring.

2-Methyl-1h-pyrrole-3-carboxylic acid: Lacks the cyclopropylmethyl group but shares the pyrrole ring structure.

Uniqueness

1-(Cyclopropylmethyl)-2-methyl-1h-pyrrole-3-carboxylic acid is unique due to the presence of both the cyclopropylmethyl group and the pyrrole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1-(Cyclopropylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C11H15NO2

- CAS Number : 16788534

- SMILES Notation : C1=CC(NC(=O)C2CC2)=C(C=C1)C=C2

This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that pyrrole derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance:

- Enzyme Inhibition : It is believed that the compound may inhibit specific enzymes that play a role in disease pathways, similar to other pyrrole derivatives .

- Receptor Modulation : There is evidence suggesting that it may modulate receptor activity, influencing cellular signaling pathways crucial for various physiological processes .

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Activity :

- Researchers tested the compound against various bacterial strains and found significant inhibitory effects, particularly against Gram-positive bacteria.

- Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.

-

Cancer Cell Line Study :

- In vitro studies on human cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased apoptosis.

- The IC50 values reported were around 20 µM for breast cancer cells, indicating promising anticancer potential.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effect on bacteria | |

| Anti-inflammatory | Reduced inflammation markers | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Pharmacokinetics and Toxicology

Propiedades

IUPAC Name |

1-(cyclopropylmethyl)-2-methylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-9(10(12)13)4-5-11(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBFIJSHWORKEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN1CC2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.